molecular formula C19H22ClN3O5S2 B11411443 N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11411443
M. Wt: 472.0 g/mol
InChI Key: SVBMSBVHTINLAL-UHFFFAOYSA-N
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Description

N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and benzylating agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • N-BENZYL-5-CHLORO-N-(THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the 11-dioxo-1lambda6-thiolan-3-yl group, which may confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

Molecular Formula

C19H22ClN3O5S2

Molecular Weight

472.0 g/mol

IUPAC Name

N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H22ClN3O5S2/c1-2-9-30(27,28)19-21-11-16(20)17(22-19)18(24)23(12-14-6-4-3-5-7-14)15-8-10-29(25,26)13-15/h3-7,11,15H,2,8-10,12-13H2,1H3

InChI Key

SVBMSBVHTINLAL-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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